molecular formula C19H22N4O2 B2878193 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2109239-72-5

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

Cat. No. B2878193
CAS RN: 2109239-72-5
M. Wt: 338.411
InChI Key: ZVWSNFOBIDYMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several interesting functional groups. The 1,2,3-triazole group is a type of heterocyclic aromatic organic compound, which includes a five-membered ring of two carbon atoms and three nitrogen atoms . The azabicyclo[3.2.1]octane group is a type of bicyclic compound consisting of a three-membered ring fused to a seven-membered ring. The butane-1,4-dione group is a type of diketone, which contains two carbonyl groups separated by two carbon atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the 1,2,3-triazole group is known to have a high dipole moment, which could affect the compound’s solubility and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

The chemical compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione, due to its complex structure, finds application in various chemical synthesis and reaction studies. Research has explored its reactions with different compounds to synthesize novel structures with potential pharmacological properties. For instance, studies have focused on its reactions to create derivatives that exhibit unique thermal and photochemical behavior, indicating potential for further exploration in materials science and pharmaceuticals (Erden, 1981).

Pharmacological Properties

Research has highlighted the pharmacological potential of compounds related to this compound. Studies have synthesized derivatives that act as aromatase inhibitors, offering avenues for the treatment of hormone-dependent diseases, such as mammary carcinoma. This underscores the importance of such compounds in the development of new therapeutic agents (N. Bidoit & M. Objois, 2008).

Muscarinic Activities

Compounds derived from the chemical structure have also been explored for their muscarinic activities, which are crucial in the development of treatments for various neurological conditions. The synthesis and evaluation of derivatives have provided insights into the potential therapeutic applications of these compounds in targeting muscarinic receptors, offering new possibilities for drug development in treating diseases associated with these receptors (Wadsworth et al., 1992).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, 1,2,3-triazoles are known to have various biological activities and are used in medicinal chemistry for drug design .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the presence of the 1,2,3-triazole group, it could potentially be explored for use in medicinal chemistry or materials science .

properties

IUPAC Name

1-phenyl-4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)22-15-6-7-16(22)13-17(12-15)23-20-10-11-21-23/h1-5,10-11,15-17H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSNFOBIDYMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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